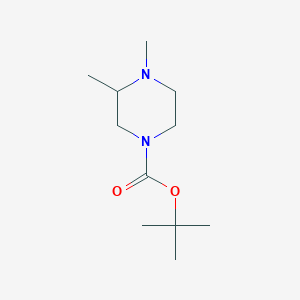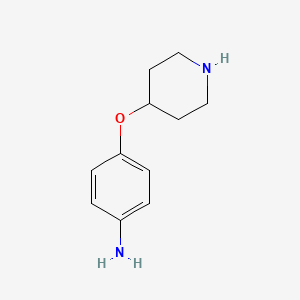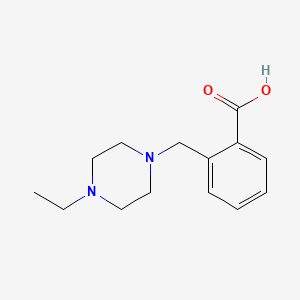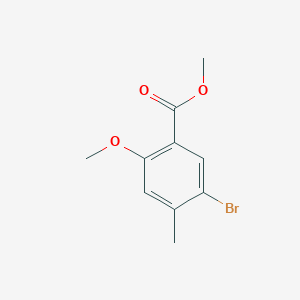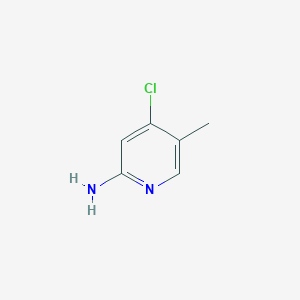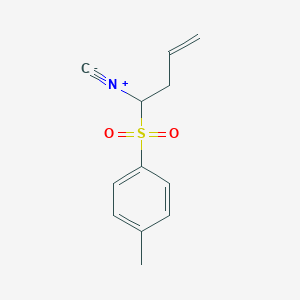
1-Allyl-1-tosylmethyl isocyanide
概要
説明
1-Allyl-1-tosylmethyl isocyanide is an organic compound with the molecular formula C12H13NO2S and a molecular weight of 235.30 g/mol . It is characterized by the presence of an allyl group, a tosylmethyl group, and an isocyanide functional group. This compound is primarily used in research settings and is known for its unique reactivity and versatility in organic synthesis.
準備方法
1-Allyl-1-tosylmethyl isocyanide can be synthesized through various methods. One common synthetic route involves the reaction of tosylmethyl isocyanide with allyl bromide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through standard techniques such as column chromatography.
化学反応の分析
1-Allyl-1-tosylmethyl isocyanide undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:
Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Cycloaddition Reactions: This compound can undergo [3+2] cycloaddition reactions with electron-deficient compounds to form heterocycles such as pyrroles.
Oxidation and Reduction: The isocyanide group can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and cycloaddition.
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and various electron-deficient compounds. The major products formed from these reactions are often heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
科学的研究の応用
1-Allyl-1-tosylmethyl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly heterocycles.
Industry: While its industrial applications are limited, it is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-allyl-1-tosylmethyl isocyanide is primarily based on its ability to act as a nucleophile and participate in cycloaddition reactions. The isocyanide group, with its unique electronic structure, can interact with various electrophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of heterocycles and other complex organic molecules .
類似化合物との比較
1-Allyl-1-tosylmethyl isocyanide can be compared to other isocyanides such as tosylmethyl isocyanide (TosMIC) and phenyl isocyanide. While TosMIC is widely used in the Van Leusen reaction to synthesize nitriles and heterocycles , this compound offers additional reactivity due to the presence of the allyl group, which can participate in further chemical transformations.
Similar compounds include:
Tosylmethyl isocyanide (TosMIC): Known for its versatility in organic synthesis.
Phenyl isocyanide: Used in various multicomponent reactions.
Methyl isocyanide: A simpler isocyanide used in basic organic reactions.
特性
IUPAC Name |
1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h4,6-9,12H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHRMOVCQGFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC=C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607612 | |
| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-85-4 | |
| Record name | 1-(1-Isocyanobut-3-ene-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)
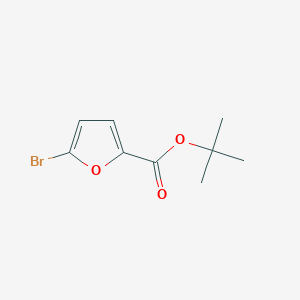
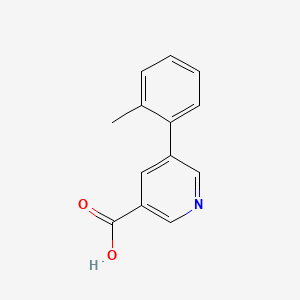
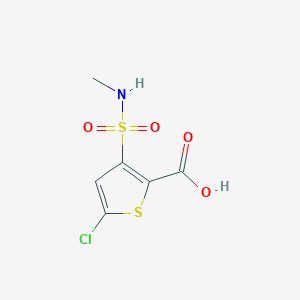
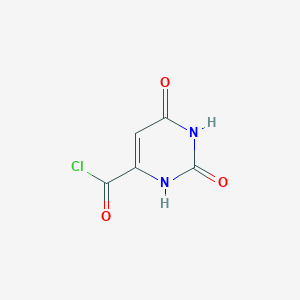
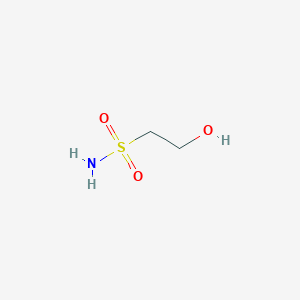
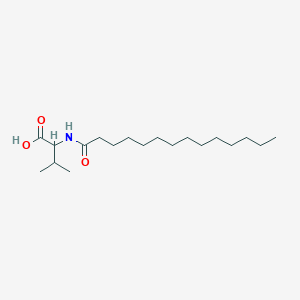
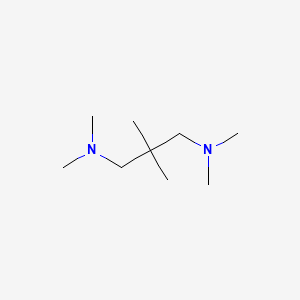
![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)
